OCT1 Transporter Inhibition Activity vs. In‑Class Baseline
In a single publicly available dataset, 3-[(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)sulfonyl]pyridine inhibited human organic cation transporter 1 (OCT1/SLC22A1) with an IC₅₀ of 1.38 × 10⁵ nM (138 µM) in a cellular substrate‑uptake assay [1]. This is the only quantitative bioactivity record for this compound. No direct head‑to‑head comparison against a specific structural analog exists; however, the IC₅₀ falls in the low‑micromolar range, which is >100‑fold weaker than typical pharmacological OCT1 inhibitors (e.g., decynium‑22, IC₅₀ ≈ 0.1–1 µM). Therefore, this compound is a weak OCT1 ligand and is unlikely to be a useful probe for OCT1‑mediated transport studies unless specifically investigating low‑affinity interactions.
| Evidence Dimension | Inhibition of human OCT1‑mediated ASP⁺ uptake |
|---|---|
| Target Compound Data | IC₅₀ = 1.38 × 10⁵ nM (138 µM) |
| Comparator Or Baseline | Typical pharmacological OCT1 inhibitor decynium‑22: IC₅₀ ≈ 0.1–1 µM (class‑level inference) |
| Quantified Difference | ~100‑ to 1000‑fold weaker inhibition |
| Conditions | HEK293 cells overexpressing human OCT1; ASP⁺ (4‑(4‑(dimethylamino)styryl)‑N‑methylpyridinium iodide) substrate uptake measured by microplate reader |
Why This Matters
This datum informs procurement decisions by demonstrating that the compound possesses measurable, albeit weak, OCT1 activity, which may be relevant for DDI liability screening or as a negative control in transporter assays.
- [1] BindingDB. Affinity Data for Monomer ID 50241341: IC50 = 1.38E+5 nM (Inhibition of human OCT1). https://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=50241341 (accessed 2026-04-29). View Source
